

Head-to-Head Comparison of Umbralisib Enantiomers in Kinase Assays

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Compound of Interest		
Compound Name:	Umbralisib R-enantiomer	
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A detailed analysis of the stereoselective inhibition of PI3K-delta and CK1-epsilon by the enantiomers of umbralisib, providing researchers, scientists, and drug development professionals with key comparative data and experimental insights.

Umbralisib (TGR-1202), a dual inhibitor of phosphoinositide 3-kinase-delta (PI3K-delta) and casein kinase 1-epsilon (CK1-epsilon), has been a subject of significant interest in the field of hematological malignancies. As a chiral molecule, umbralisib exists as two non-superimposable mirror images, or enantiomers: (S)-umbralisib and (R)-umbralisib. This guide provides a head-to-head comparison of these enantiomers, focusing on their differential activity in kinase assays, supported by experimental data and detailed protocols.

Data Presentation: Comparative Kinase Inhibition

Pharmacological studies have demonstrated that the kinase inhibitory activity of umbralisib resides primarily in its (S)-enantiomer. The (R)-enantiomer has been reported to be the less active of the two. The following table summarizes the available quantitative data on the inhibitory potency of the active (S)-enantiomer against its primary targets. While direct head-to-head IC50 values for the (R)-enantiomer are not readily available in published literature, it is established to be significantly less potent.

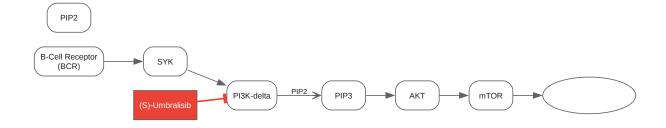


Target Kinase	Enantiomer	IC50 / EC50	Selectivity
PI3K-delta	(S)-Umbralisib	IC50: 22.2 nM	>1000-fold vs PI3K- alpha, >30-50-fold vs PI3K-beta, >15-50- fold vs PI3K-gamma
CK1-epsilon	(S)-Umbralisib	EC50: 6.0 μM	-
PI3K-delta	(R)-Umbralisib	Significantly less active than (S)-enantiomer	-
CK1-epsilon	(R)-Umbralisib	Significantly less active than (S)-enantiomer	-

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Signaling Pathway and Experimental Workflow

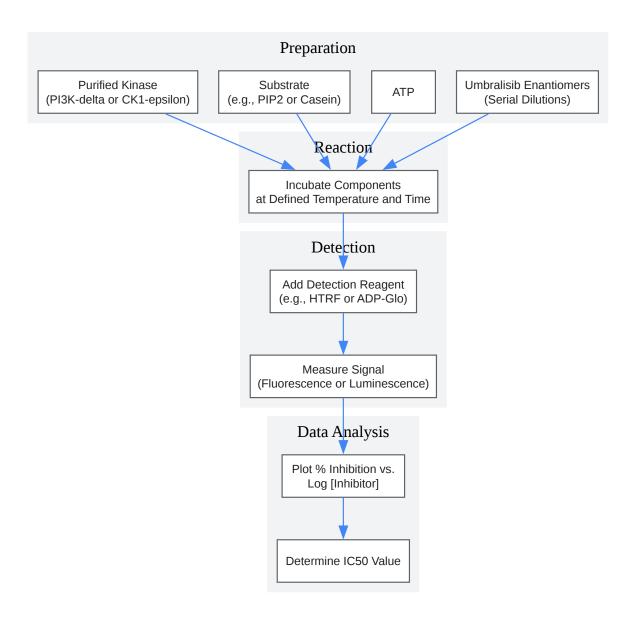
The following diagrams illustrate the PI3K-delta signaling pathway targeted by umbralisib and a general workflow for determining kinase inhibitor potency.



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PI3K-delta signaling pathway inhibition by (S)-umbralisib.





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General experimental workflow for kinase inhibitor IC50 determination.

Experimental Protocols

Detailed methodologies for the key kinase assays are provided below. These protocols are representative of the methods used to generate the comparative data.



PI3K-delta Inhibition Assay (HTRF)

This assay is based on the Homogeneous Time-Resolved Fluorescence (HTRF) technology to measure the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), the product of PI3K-delta activity.

Materials:

- Recombinant human PI3K-delta enzyme
- PIP2 (substrate)
- ATP
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
- (S)-Umbralisib and (R)-Umbralisib, serially diluted in DMSO
- HTRF Detection Reagents: Europium-labeled anti-GST monoclonal antibody, GST-tagged PH domain, biotinylated PIP3, and Streptavidin-Allophycocyanin (APC)
- 384-well low-volume black plates
- HTRF-compatible plate reader

Procedure:

- Prepare serial dilutions of the umbralisib enantiomers in 100% DMSO.
- Add 0.5 μL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
- Prepare a master mix containing the PI3K-delta enzyme and PIP2 substrate in assay buffer.
- Add 10 μL of the enzyme/substrate master mix to each well.
- Initiate the kinase reaction by adding 10 μ L of ATP solution (at a final concentration typically near the Km for ATP) to each well.



- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution containing EDTA.
- Add the HTRF detection reagents to the wells.
- Incubate the plate in the dark at room temperature for 2-18 hours to allow for the detection complex to form.
- Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm.
- Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CK1-epsilon Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction using a luminescent signal.

Materials:

- Recombinant human CK1-epsilon enzyme
- Casein (substrate)
- ATP
- Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- (S)-Umbralisib and (R)-Umbralisib, serially diluted in DMSO
- ADP-Glo[™] Kinase Assay Kit (Promega), containing ADP-Glo[™] Reagent and Kinase Detection Reagent
- 384-well white plates



Luminometer

Procedure:

- Prepare serial dilutions of the umbralisib enantiomers in 100% DMSO.
- Add 1 μL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well white plate.
- Prepare a master mix containing the CK1-epsilon enzyme in assay buffer.
- Add 2 μL of the enzyme solution to each well.
- Prepare a substrate/ATP master mix containing casein and ATP in assay buffer.
- Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
- Incubate at room temperature for 40 minutes.
- Convert the produced ADP to ATP and generate a luminescent signal by adding 10 μL of Kinase Detection Reagent to each well.
- Incubate at room temperature for 30-60 minutes.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the percent inhibition for each compound concentration based on the luminescent signal.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.







This guide provides a foundational comparison of the umbralisib enantiomers, underscoring the stereoselectivity of its kinase inhibition. The provided data and protocols serve as a valuable resource for researchers in the field of kinase inhibitor development and cancer pharmacology.

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